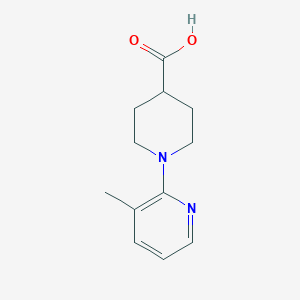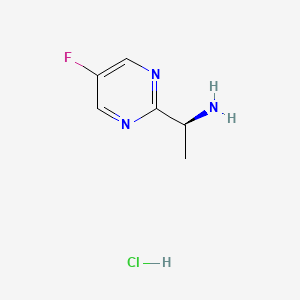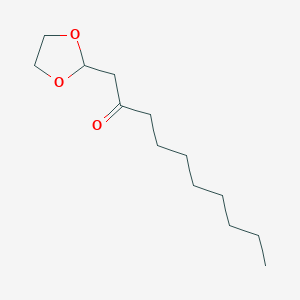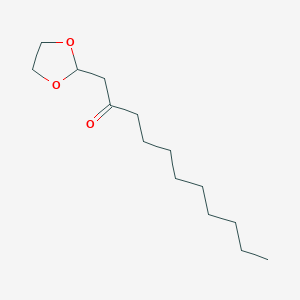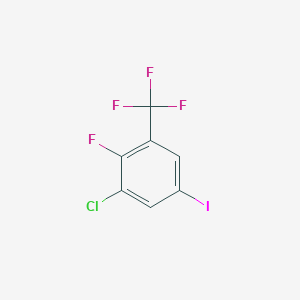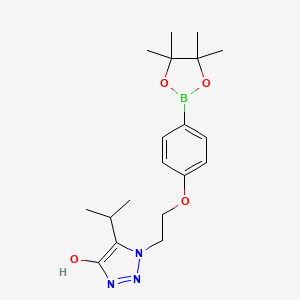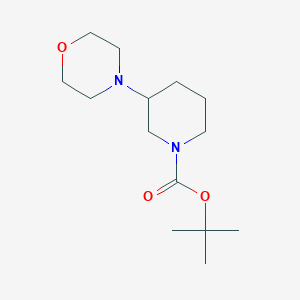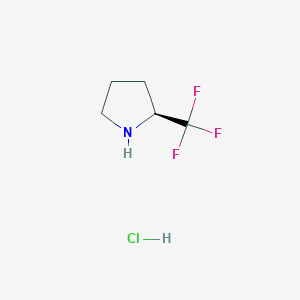![molecular formula C19H16O B1400403 7,7-dimethyl-7H-benzo[C]fluoren-5-ol CAS No. 154523-35-0](/img/structure/B1400403.png)
7,7-dimethyl-7H-benzo[C]fluoren-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dimethyl-7H-benzo[c]fluoren-5-ol is a synthetic aromatic compound. It has a molecular formula of C19H16O . This compound has been used in various scientific research applications, including as a fluorescent probe, a chromophore, and a fluorescent dye.
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The average mass is 260.330 Da and the monoisotopic mass is 260.120117 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 398.6±12.0 °C at 760 mmHg, and a flash point of 187.8±13.7 °C . It has 0 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds . Its ACD/LogP is 6.43 .科学的研究の応用
Synthesis and Characterization
The compound 7,7-dimethyl-7H-benzo[C]fluoren-5-ol and its derivatives have been a subject of various synthesis studies. Researchers have synthesized derivatives like 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene with optimized conditions, yielding insights into the synthetic processes and conditions for related compounds (Jin Jing, 2013). Similarly, synthesis techniques for spiro[benzo[c]fluorene-7,9'-fluorene] based dyes have been explored, revealing the optical and electrochemical properties of these compounds and their high fluorescent quantum yields and morphological stability (Jeong-A Seo, C. Lee, M. Gong, 2013).
Photochromic Applications
This compound derivatives have been used as intermediates for the synthesis of photochromic naphthopyrans, a class of compounds known for their ability to change color upon exposure to light. These intermediates involve the use of oxazolines as activating groups for aromatic nucleophilic substitution, providing a pathway for the production of materials with potential applications in smart windows, optical data storage, and photonic devices (P. Coelho, M. A. Salvador, M. M. Oliveira, Luís M. Carvalho, 2004).
Optical and Electroluminescent Properties
The optical and electroluminescent properties of derivatives have been systematically investigated, showcasing their potential in advanced material applications such as organic light-emitting diodes (OLEDs). Studies have demonstrated the synthesis and characterization of materials like 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-Benzo[b] Fluoreno[3,4-d]Thiophene derivatives, revealing their promising application in blue fluorescent OLEDs due to their high electroluminescent properties and efficiency (Jin Ho Lee, Giwoong Han, Ki Ju Kim, Hakjun Lee, Young Kwan Kim, S. Yoon, 2021).
Environmental Impact and Mutagenicity Studies
In the environmental domain, compounds like 7H-Benzo[c]fluorene, a closely related compound, have been identified as major DNA adduct forming components of coal tar in the lungs of mice, indicating their significance in environmental health and toxicology studies. Comparative analysis of PAH:DNA adducts formed from coal tar samples and soils contaminated with coal tar highlights the systemic bioavailability and metabolism of these compounds, which may have implications for understanding the environmental impact and potential health risks associated with exposure to such compounds (A. Koganti, R. Singh, B. Ma, E. Weyand, 2001).
作用機序
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
生化学分析
Biochemical Properties
7,7-Dimethyl-7H-benzo[C]fluoren-5-ol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been used in the synthesis of derivatives that exhibit high fluorescent quantum yields and morphological stability . It interacts with enzymes involved in aromatic nucleophilic substitution reactions, such as oxazolines, which act as activating groups .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by acting as a fluorescent probe, which can be used to study cell signaling pathways, gene expression, and cellular metabolism . Its unique structure allows it to be used in the synthesis of photochromic naphthopyrans, which change color upon exposure to light, thereby affecting cellular processes that are light-sensitive .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s structure allows it to interact with aromatic nucleophilic substitution enzymes, facilitating the synthesis of derivatives with high electroluminescent properties . These interactions can lead to changes in gene expression and cellular function, making it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that its derivatives maintain high fluorescent quantum yields and morphological stability over time, making them suitable for long-term applications in research
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic or adverse effects, making it suitable for use in various research applications . At higher doses, there may be threshold effects that could lead to toxicity or adverse reactions. Detailed studies on dosage effects are necessary to determine the safe and effective use of this compound in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s structure allows it to participate in aromatic nucleophilic substitution reactions, which are essential for the synthesis of photochromic naphthopyrans and other derivatives . These metabolic pathways can affect metabolic flux and metabolite levels, influencing cellular function and biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s unique structure allows it to be efficiently transported and localized within specific cellular compartments . This distribution is crucial for its function as a fluorescent probe and chromophore, enabling it to be used in various research applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s structure includes targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . This localization is essential for its role in studying cell signaling pathways, gene expression, and cellular metabolism.
特性
IUPAC Name |
7,7-dimethylbenzo[c]fluoren-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c1-19(2)15-10-6-5-9-14(15)18-13-8-4-3-7-12(13)17(20)11-16(18)19/h3-11,20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMYPXRQMIBJJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C4=CC=CC=C43)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
